2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide, commonly referred to as UV 328, is a synthetic compound belonging to the class of ultraviolet (UV) absorbers. It is primarily utilized in various industrial applications to protect materials from UV radiation degradation. This compound is characterized by its unique molecular structure and properties that make it effective in absorbing UV light.
UV 328 is synthesized through specific chemical reactions involving phenolic compounds and benzotriazole derivatives. This compound is commercially available under various names and has been identified with several chemical identifiers, including the CAS number 25973-55-1 and the EC number 247-384-8 .
UV 328 is classified as a phenolic benzotriazole. It falls under the category of organic compounds and specifically belongs to the sub-group of benzotriazoles, which are known for their UV-absorbing properties. Its structure includes hydroxyl groups that enhance its solubility and reactivity in various applications .
The synthesis of UV 328 typically involves multi-step reactions that include the formation of the benzotriazole moiety followed by alkylation with tert-pentyl groups. The general synthetic route can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the progress of the synthesis and confirm the identity of the product .
The molecular formula of UV 328 is , with a molecular weight of approximately 351.5 g/mol . The compound features a complex structure that includes:
The structural representation can be expressed using SMILES notation: CCC(C)(C)c1cc(c(c(c1)n2nc3ccccc3n2)O)C(C)(C)CC
. This notation encapsulates the compound's connectivity and functional groups.
UV 328 participates in various chemical reactions, particularly oxidation processes due to its phenolic nature. The primary reactions include:
Research has shown that UV 328's degradation products can vary based on environmental conditions such as pH, temperature, and presence of other chemicals. The kinetics of these reactions are critical for understanding its environmental impact .
UV 328 acts primarily as a UV absorber by converting harmful UV radiation into less harmful energy forms through non-radiative decay processes. The mechanism involves:
Studies indicate that UV 328 can effectively absorb UV radiation up to certain wavelengths (typically around 320 nm), making it suitable for applications in plastics, coatings, and other materials exposed to sunlight .
Relevant data indicate that UV 328 has a low volatility, contributing to its effectiveness as a stabilizer in various applications .
UV 328 is widely used in:
Additionally, ongoing research explores its potential effects on human health and environmental persistence, emphasizing the need for careful monitoring due to its widespread use in consumer products .
Catalytic hydrogenation serves as the primary industrial method for reducing the N-oxide moiety in 2-(2H-benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide to yield UV-328. This transformation requires precise catalyst selection and reaction parameter control to maintain the benzotriazole scaffold's integrity while achieving complete N-oxide reduction. Palladium catalysts (5-10% Pd/C) demonstrate superior performance in hydrogenation efficiency (>98% conversion) under mild hydrogen pressures (5-15 psi) at 40-60°C, minimizing unwanted dehalogenation or ring saturation side reactions . Nickel-based catalysts offer a cost-effective alternative but require higher temperatures (80-100°C) and pressures (20-30 psi), potentially generating up to 5% des-tert-pentyl byproducts through competitive acid-catalyzed dealkylation .
Table 1: Catalytic Hydrogenation Performance for N-Oxide Reduction
Catalyst System | Temperature Range (°C) | Pressure (psi) | Conversion Efficiency (%) | Byproduct Formation (%) |
---|---|---|---|---|
5% Pd/C | 40-60 | 5-15 | >98 | <0.5 |
10% Pd/C | 50-70 | 10-20 | >99 | <0.3 |
Raney Nickel | 80-100 | 20-30 | 92-95 | 3-5 |
PtO₂ | 60-80 | 15-25 | 90-93 | 1-2 |
Reaction optimization studies reveal that maintaining anhydrous conditions is critical, as water induces catalyst sintering and promotes hydrolysis of the tert-pentyl groups. Solvent selection significantly influences kinetics, with aprotic solvents like ethyl acetate providing optimal hydrogen diffusion rates and product solubility [1] .
Industrial production of the benzotriazole precursor relies on diazotization-coupling sequences, where optimized diazonium salt formation dictates overall yield. The process initiates with the diazotization of 2-nitroaniline derivatives in concentrated sulfuric acid (18-22% w/v) at -5°C to 0°C, followed by coupling with 3,5-di-tert-pentylphenol under pH-controlled conditions (pH 4.5-5.5) [6]. Temperature control during diazotization is paramount, as excursions above 5°C cause diazonium decomposition, reducing yields by 15-30% .
Table 2: Critical Parameters in Diazotization-Coupling Reactions
Reaction Stage | Optimal Parameters | Deviation Impact | Yield Optimization |
---|---|---|---|
Diazotization | H₂SO₄ (20%), -5°C to 0°C | >5°C: 15-30% yield loss | 92-95% |
Diazonium Stabilization | ZnCl₂/NH₄Cl additives | Omission increases decomposition rate 3-fold | +12% yield |
Coupling pH | 4.5-5.5 (sodium acetate buffer) | pH<4: Incomplete coupling; pH>6: Tarry byproducts | 88-90% |
Coupling Temperature | 5-10°C | >20°C: Azo dimer formation (8-12%) | +15% yield |
Modern continuous flow reactors enhance this process by minimizing diazonium accumulation, reducing processing time by 40% compared to batch reactors . Post-coupling reduction of the o-nitroarylazo intermediate employs glucose/sodium hydroxide reduction systems, generating the benzotriazole ring at 80-85°C without requiring noble metal catalysts [6].
Solvent polarity directly influences reductive alkylation kinetics and byproduct profiles during UV-328 synthesis. Binary solvent systems combining toluene with polar aprotic co-solvents (e.g., DMF, 15-20% v/v) enhance alkylphenolate nucleophilicity, accelerating the N-alkylation step by 2.3-fold compared to pure toluene [1] [6]. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB, 0.5-1 mol%) enable heterogeneous reaction homogenization, particularly in the alkylation of sodium benzotriazolate with 1-chloro-3,3-dimethylbutane (tert-pentyl precursor), reducing reaction time from 48 hours to 8-12 hours at 80°C .
Water content above 500 ppm in solvent systems triggers competitive hydrolysis of chloroalkane reactants, generating olefinic byproducts that consume up to 12% of starting material. Azeotropic drying with toluene reduces water content to <50 ppm, improving alkylation yields from 78% to 93% [1]. Reaction calorimetry studies demonstrate exothermic peaks during alkylation (ΔH = -120 kJ/mol), necessitating controlled reagent addition rates to maintain temperatures below 85°C and prevent thermal degradation of the UV absorber scaffold [6].
Table 3: Solvent System Performance in Reductive Alkylation
Solvent Composition | Reaction Time (h) | Yield (%) | Byproduct Formation | Water Tolerance (ppm) |
---|---|---|---|---|
Toluene | 18-24 | 78-82 | Olefins (8-12%) | <200 |
Toluene/DMF (85:15) | 8-10 | 89-92 | Olefins (3-5%) | <350 |
Xylene/THF (90:10) | 10-12 | 85-88 | Ethers (4-6%) | <300 |
Cyclohexane/NMP (80:20) + 1% TBAB | 6-8 | 90-93 | Olefins (1-3%) | <500 |
Advanced byproduct management strategies focus on solvent recyclability and catalytic system design to reduce the environmental footprint of UV-328 synthesis. Membrane filtration (nanofiltration, MWCO 300-500 Da) enables >95% recovery of Pd catalysts from hydrogenation streams, decreasing Pd consumption by 70% compared to conventional filtration [9]. The diazotization stage generates sodium sulfate/salt mixtures (1.5 kg/kg product), which electrodialysis treatment converts to reusable sulfuric acid and sodium hydroxide, reducing neutralization waste by 90% [9].
Solid acid catalysts (zeolite H-Beta, sulfonated carbons) replace mineral acids in diazotization, eliminating metal-contaminated wastewater streams while maintaining yields at 88-90% [9]. For the reductive cyclization step, catalytic transfer hydrogenation employing ammonium formate/Pd/C reduces nitro groups without gaseous hydrogen, improving process safety and minimizing reduction byproducts to <0.8% . Life cycle assessment confirms these modifications reduce the E-factor (kg waste/kg product) from 12.5 in conventional synthesis to 3.8 in optimized processes [9].
Table 4: Green Chemistry Modifications and Waste Reduction Impact
Innovation Area | Conventional Process | Green Modification | Waste Reduction | E-factor Improvement |
---|---|---|---|---|
Catalyst Recovery | Disposable Pd/C | Nanofiltration + Pd Reuse | 70% Pd reduction | 1.8 → 0.5 |
Diazotization Acids | H₂SO₄ (stoichiometric) | H-Beta Zeolite (catalytic) | 85% acid reduction | 3.2 → 0.7 |
Salt Byproducts | Na₂SO₄ (1.5 kg/kg product) | Electrodialysis recycling | 90% salt reduction | 2.1 → 0.3 |
Reduction Chemistry | H₂/Pd (high pressure) | Catalytic transfer hydrogenation | No gaseous waste | 1.5 → 0.4 |
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